molecular formula C14H6Br5ClO2 B8532549 Pentabromophenyl 2-(chloromethyl)benzoate CAS No. 63024-70-4

Pentabromophenyl 2-(chloromethyl)benzoate

Cat. No. B8532549
M. Wt: 641.2 g/mol
InChI Key: JYSPVENNXQXVLW-UHFFFAOYSA-N
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Patent
US04105628

Procedure details

In a 500-ml three-necked flask, 4 g (= 0.1 mole) of sodium hydroxide was dissolved at 60° C in 270 ml of methyl glycol, and 48.9 g of pentabromophenol was stirred in for the preparation of a phenolate solution, as in Example 8c. At 30° to 34° C, 18.9 g (- 0.1 mole) of o-chloromethylbenzoyl chloride was added drop by drop, with stirring, over a period of about 40 minutes, whereupon a white, crystalline preciptate settled out, which after 1 hour was suction filtered. After the product had been stirred up in water, suction filtered, washed and dried, 58 g (= 90.5%) of o-chloromethylbenzoic acid pentabromophenyl ester was obtained, which melted at 201°-205° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
48.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[C:9]([OH:10])=[C:8]([Br:11])[C:7]([Br:12])=[C:6]([Br:13])[C:5]=1[Br:14].C1([O-])C=CC=CC=1.[Cl:22][CH2:23][C:24]1[CH:32]=[CH:31][CH:30]=[CH:29][C:25]=1[C:26](Cl)=[O:27]>COCCO>[Br:3][C:4]1[C:9]([O:10][C:26](=[O:27])[C:25]2[CH:29]=[CH:30][CH:31]=[CH:32][C:24]=2[CH2:23][Cl:22])=[C:8]([Br:11])[C:7]([Br:12])=[C:6]([Br:13])[C:5]=1[Br:14] |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
270 mL
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
48.9 g
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1O)Br)Br)Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[O-]
Step Three
Name
Quantity
18.9 g
Type
reactant
Smiles
ClCC1=C(C(=O)Cl)C=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring, over a period of about 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
which after 1 hour was
Duration
1 h
FILTRATION
Type
FILTRATION
Details
suction filtered
STIRRING
Type
STIRRING
Details
After the product had been stirred up in water
FILTRATION
Type
FILTRATION
Details
suction filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC1=C(C(=C(C(=C1OC(C1=C(C=CC=C1)CCl)=O)Br)Br)Br)Br
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: PERCENTYIELD 90.5%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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